Prenortestosterone

Description

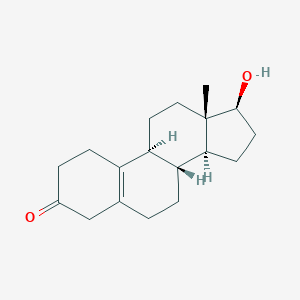

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h14-17,20H,2-10H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZGVDKAIHZPOH-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148768 | |

| Record name | Prenortestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089-78-7 | |

| Record name | Prenortestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1089-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxy-estr-5(10)-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prenortestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17 beta-Hydroxy-5(10)-estren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17-HYDROXY-ESTR-5(10)-EN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99T8YP2W04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation of Prenortestosterone in Diverse Biological Systems

Discovery and Profiling in Fungal Secondary Metabolomics

Fungi are known for their extensive and diverse secondary metabolism, producing a wide array of bioactive compounds. mdpi.comnih.gov Within this context, prenortestosterone has been uncovered through metabolomic profiling of specific fungal species.

This compound has been identified as a secondary metabolite of Sclerotinia sclerotiorum, a highly destructive necrotrophic plant pathogen responsible for diseases like white mold and Sclerotinia stem rot in hundreds of plant species. plantsciencejournal.comnih.gov In a comprehensive study profiling the secondary metabolites of this fungus, this compound was among 230 compounds detected during its in-vitro germination. plantsciencejournal.com The identification of such compounds is crucial for understanding the pathogen's metabolic capabilities and its interactions with host plants. plantsciencejournal.comresearchgate.net

Table 1: Identification of this compound in Sclerotinia sclerotiorum

| Feature | Details | Source |

|---|---|---|

| Organism | Sclerotinia sclerotiorum | plantsciencejournal.com |

| Classification | Phytopathogenic Fungus | plantsciencejournal.com |

| Metabolite Type | Secondary Metabolite | plantsciencejournal.com |

| Compound ID | 235672 (PubChem CID) | plantsciencejournal.comnih.gov |

To profile the secondary metabolites from Sclerotinia sclerotiorum, researchers conducted an examination using Ultra-High Resolution Qq-Time-Of-Flight (UHR-QqTOF) mass spectrometry. plantsciencejournal.comresearchgate.net This powerful analytical technique allows for the precise measurement of the mass-to-charge ratio of compounds, enabling the unequivocal identification of metabolites like this compound from complex fungal mycelia extracts. plantsciencejournal.com The data obtained from the UHR-QqTOF is then analyzed and verified against genomic pathway information to build a comprehensive metabolome profile of the organism. plantsciencejournal.comresearchgate.net

Identification in Specific Fungal Species (e.g., Sclerotinia sclerotiorum)

Characterization in Phytochemical Investigations

Phytochemical studies focus on the vast array of chemical compounds produced by plants. This compound has also been characterized in these investigations, particularly in plants with a history of use in traditional medicine.

This compound has been identified in metabolomic analyses of Atractylodes lancea, a perennial herbaceous plant used in traditional Chinese medicine. nih.govwikipedia.org The rhizome of this plant is known to contain a variety of bioactive compounds, primarily sesquiterpenoids and polyacetylenes. frontiersin.org A geoherbalism metabolomic analysis identified this compound, classified as a sesquiterpene derivative in this context, among 106 chemical metabolites characterized from the plant. nih.govmdpi.com

Table 2: Identification of this compound in Atractylodes lancea

| Feature | Details | Source |

|---|---|---|

| Organism | Atractylodes lancea (Thunb.) DC. | nih.gov |

| Classification | Medicinal Plant (Asteraceae family) | nih.govfrontiersin.org |

| Metabolite Type | Sesquiterpene derivative | nih.govmdpi.com |

| Compound ID | 1089-78-7 (CAS) | nih.govmdpi.com |

The isolation and characterization of compounds from Atractylodes lancea involve a multi-step process. A common initial step is extraction from the dried rhizomes using a solvent like ethyl acetate (B1210297) through a percolation method. mdpi.com The resulting crude extract is then subjected to separation techniques such as silica-gel column chromatography to fractionate the components. mdpi.com

For the structural assignment and comprehensive analysis of the metabolites, modern analytical methods are employed. Techniques including Liquid Chromatography coupled with Triple-Quadrupole Time-of-Flight tandem mass spectrometry (LC-Triple TOF-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have been utilized to analyze and characterize the chemical constituents, including this compound, from different samples of the plant. nih.govmdpi.com

Presence in Medicinal Plant Extracts (e.g., Atractylodes lancea)

Comparative Analysis of this compound Across Biological Kingdoms

The presence of this compound in both the Fungi and Plantae kingdoms offers a basis for a comparative analysis.

Organismal Context : In fungi, this compound was identified in Sclerotinia sclerotiorum, a pathogenic fungus that harms plants. plantsciencejournal.com In contrast, in the plant kingdom, it was found in Atractylodes lancea, a medicinal herb valued for its chemical constituents. nih.gov This dual presence in a pathogen and a medicinal plant suggests the compound's biosynthesis is not limited to a single ecological niche.

Chemical Classification : While it is the same core molecule, its classification in literature can vary based on the context of the study. In the analysis of A. lancea, it was referred to as a sesquiterpene derivative. nih.govmdpi.com In the fungal study of S. sclerotiorum, it was listed among a broad profile of secondary metabolites without a specific sub-classification. plantsciencejournal.com PubChem chemically classifies it as a 3-oxo steroid and a 17beta-hydroxy steroid. nih.gov

Analytical Methodologies : The identification of this compound in both kingdoms relies on high-resolution mass spectrometry. However, the specific platforms differed in the cited studies, with UHR-QqTOF used for the fungal analysis and a combination of LC-Triple TOF-MS/MS and GC-MS for the plant analysis. plantsciencejournal.comnih.gov The preparatory methods are also distinct, reflecting the different cellular structures and matrices of fungi versus plants, with techniques like percolation and column chromatography being standard in phytochemical investigations. mdpi.com

The discovery of this compound in these varied life forms underscores the complexity and interconnectedness of natural product biosynthesis across biological kingdoms.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Sesquiterpenoids |

Biosynthetic Pathways and Metabolic Transformations of Prenortestosterone

Elucidation of Putative Biosynthetic Routes

Prenortestosterone (17β-Hydroxy-19-norandrost-5(10)-en-3-one) is a naturally occurring 19-norsteroid, a class of steroids characterized by the absence of a methyl group at the C-19 position. nih.gov Its presence as a secondary metabolite has been identified in the phytopathogenic fungus Sclerotinia sclerotiorum and the medicinal plant Atractylodes lancea. While the precise enzymatic pathway for its synthesis has not been fully elucidated, it is possible to construct a scientifically plausible route based on known steroidogenic pathways.

Mechanistic Hypotheses for this compound Formation

The formation of this compound likely involves a multi-step enzymatic cascade, culminating in two key structural features: the removal of the C-19 methyl group and the establishment of a double bond at the C5(10) position. The central hypothesis is that its synthesis mirrors that of other androgenic steroids, with a crucial demethylation step. This demethylation is analogous to the aromatase-catalyzed reaction that converts androgens to estrogens, a process which also involves the removal of the C-19 methyl group. It is conceivable that a similar cytochrome P450-dependent enzyme in fungi and plants performs this function on an earlier steroid intermediate.

Connections to Known Steroid Biosynthesis Pathways

Steroid synthesis in eukaryotes, from fungi to plants and animals, follows a conserved pathway that begins with acetyl-CoA and proceeds through key intermediates like squalene (B77637) and cholesterol. britannica.com

The universal precursor for steroid hormones is cholesterol. mdpi.com The initiation of steroidogenesis involves the transport of cholesterol into the mitochondria, where the cytochrome P450 cholesterol side-chain cleavage enzyme (CYP11A1) catalyzes its conversion to pregnenolone (B344588). britannica.com This reaction is the rate-limiting step in the production of most steroids. From pregnenolone, a cascade of enzymatic reactions leads to the various classes of steroid hormones. britannica.commdpi.com Therefore, cholesterol and pregnenolone are considered the foundational precursors for the putative biosynthesis of this compound.

The pathway from pregnenolone to androgens like testosterone (B1683101) is well-characterized and provides a template for hypothesizing the formation of this compound. This pathway involves enzymes such as:

3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase (3β-HSD): This enzyme converts Δ⁵-steroids (like pregnenolone and DHEA) to Δ⁴-steroids (like progesterone (B1679170) and androstenedione).

17α-hydroxylase/17,20-lyase (CYP17A1): This enzyme hydroxylates pregnenolone and progesterone at the C17 position and can then cleave the side chain to form C19 steroids like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577).

17β-hydroxysteroid dehydrogenase (17β-HSD): This enzyme catalyzes the interconversion of 17-keto steroids (like androstenedione) and 17β-hydroxy steroids (like testosterone).

A plausible route to this compound would involve these enzymatic steps acting on a 19-nor precursor. For instance, androstenedione could undergo demethylation at C-19 to form 19-norandrostenedione, which is then reduced by 17β-HSD to yield a nortestosterone isomer. The specific Δ⁵(¹⁰) double bond of this compound suggests an isomerization step may occur, possibly linked to the demethylation process itself, differing from the typical Δ⁴ configuration of testosterone.

Role of Cholesterol and Pregnenolone as Precursors

Organism-Specific Biosynthetic Divergence in Fungi and Plants

While the basic framework of steroid synthesis is conserved, the specific outcomes can vary significantly between organisms, accounting for the production of unique secondary metabolites like this compound.

Fungi: The fungus Sclerotinia sclerotiorum is known to possess a suite of genes related to steroid biosynthesis and metabolism, including cytochrome P450s. sdstate.edufrontiersin.orgnih.govuniprot.org Fungi are renowned for their complex secondary metabolic pathways, which often involve gene clusters that code for all the enzymes needed to produce a specific compound. nih.gov The synthesis of this compound in S. sclerotiorum likely relies on a unique fungal P450 enzyme capable of C-19 demethylation of a common steroid intermediate. Fungi are well-documented for their ability to perform various steroid transformations, including hydroxylations and oxidations. researchgate.netnih.gov

Plants: The identification of this compound in Atractylodes lancea points to a plant-based biosynthetic pathway. semanticscholar.org Plants are capable of synthesizing a vast array of steroidal compounds, starting from the precursor cycloartenol, a plant-specific analog of lanosterol. britannica.commpg.de Research has confirmed that plants can produce animal-type steroid hormones, utilizing pathways biochemically similar to those in animals. mdpi.com For example, transcriptomic studies in A. lancea have revealed the regulation of genes involved in steroid biosynthesis. frontiersin.org It is probable that A. lancea possesses a specific set of steroidogenic enzymes, including a P450 monooxygenase and various dehydrogenases, that have evolved to produce this compound. frontiersin.orgnih.govmdpi.com

Identification and Characterization of this compound Metabolites

Direct studies on the metabolism of this compound are not available in the reviewed literature. However, its metabolic fate can be predicted with high confidence by examining the biotransformation of its close structural analog, nandrolone (B1676933) (19-nortestosterone).

The metabolism of 19-norsteroids in humans primarily involves reductive transformations catalyzed by enzymes like 5α- and 5β-reductases, as well as 3α- and 3β-hydroxysteroid dehydrogenases. nih.gov These reactions increase the water solubility of the steroid, preparing it for excretion.

Based on this, the principal metabolites of this compound are expected to be its reduced derivatives. The key enzymatic reactions would be the reduction of the 3-keto group and the saturation of the A-ring double bond. The primary metabolites of nandrolone are 19-norandrosterone (B1242311) and 19-noretiocholanolone (B1255105). nih.govmdpi.com By analogy, this compound would likely be metabolized to similar compounds, though the initial position of the double bond at C5(10) might influence the final stereochemistry of the metabolites. These metabolites are typically excreted in urine as glucuronide or sulfate (B86663) conjugates. nih.gov

Enzymatic Modification of this compound

The biotransformation of steroids like this compound is primarily an enzyme-driven process aimed at increasing water solubility to facilitate excretion. Based on the metabolism of its close relative, nandrolone, the enzymatic modifications of this compound likely involve a series of reactions catalyzed by several key enzyme families. wikipedia.orgbiorxiv.org

The primary enzymes involved in nandrolone metabolism include 5α-reductase, 3α- and 3β-hydroxysteroid dehydrogenases (HSDs), and various cytochrome P450 (CYP450) monooxygenases. nih.govwikipedia.orgbiorxiv.org These enzymes catalyze reactions such as reductions and hydroxylations. For instance, nandrolone is metabolized into major urinary metabolites like 19-norandrosterone and 19-noretiocholanolone through the action of these enzymes. nih.govwikipedia.org It is plausible that this compound undergoes similar reductive metabolism at its C3-keto group and the A-ring double bond.

Furthermore, cytochrome P450 enzymes play a crucial role in the hydroxylation of the steroid nucleus, a key step in steroid metabolism. eurekaselect.commdpi.com Studies have shown that engineered P450 enzymes can efficiently hydroxylate nandrolone at various positions, such as C7β. rsc.org Another enzymatic modification observed for nandrolone is glycosylation, where enzymes like glucosyltransferase can attach a sugar moiety (e.g., glucose) to the steroid, significantly altering its properties. nih.gov

The table below summarizes the key enzyme families and their potential role in the modification of a nandrolone-like steroid structure.

| Enzyme Family | Potential Action on Steroid Nucleus | Resulting Modification |

| 5α-Reductase | Reduction of the A-ring double bond | Creates a saturated A-ring, leading to dihydro-metabolites. wikipedia.org |

| Hydroxysteroid Dehydrogenases (HSDs) | Reduction of the keto group at C3 | Converts the 3-keto group to a 3-hydroxyl group (α or β configuration). biorxiv.org |

| Cytochrome P450 (CYP) Monooxygenases | Hydroxylation at various carbon atoms | Introduces hydroxyl (-OH) groups, increasing polarity. nih.govmdpi.com |

| Glucosyltransferases | Attachment of a glucosyl group | Forms a steroid glucoside, enhancing water solubility for excretion. nih.gov |

Mass Spectrometric Approaches for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the cornerstone for the identification and quantification of steroid metabolites. oup.comresearchgate.net These methods offer the high sensitivity and specificity required to detect trace levels of metabolites in complex biological matrices such as urine. nih.gov

GC-MS is a frequently employed technique for the analysis of nandrolone metabolites. researchgate.netnih.gov This approach typically requires a chemical derivatization step to increase the volatility and thermal stability of the steroid metabolites. A common method involves the creation of bis(trimethylsilyl) ethers, which can then be readily analyzed. researchgate.net The mass spectrometer fragments the derivatized molecules in a reproducible manner, generating a characteristic mass spectrum or "fingerprint." By monitoring specific fragment ions—a technique known as selected ion monitoring (SIM)—analysts can achieve highly sensitive and quantitative detection. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative. nih.gov A key advantage of LC-MS/MS is that it often eliminates the need for the derivatization and hydrolysis steps that are required for GC-MS analysis. nih.gov In this technique, the first mass spectrometer (MS1) selects the metabolite ion of interest, which is then fragmented in a collision cell. The second mass spectrometer (MS2) analyzes the resulting fragment ions, providing a high degree of structural confirmation and specificity. oup.com

The following table outlines the typical steps and key parameters in the mass spectrometric analysis of steroid metabolites, using nandrolone as an example.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Enzymatic hydrolysis, extraction, and chemical derivatization (e.g., silylation). researchgate.netnih.gov | Extraction, often without hydrolysis or derivatization. nih.gov |

| Ionization Method | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analysis | Typically quadrupole or ion trap | Typically triple quadrupole or high-resolution mass analyzers. nih.gov |

| Key Advantage | Extensive spectral libraries available for identification. | High specificity and reduced sample preparation time. nih.gov |

| Example Application | Detection of 19-norandrosterone and 19-noretiocholanolone as their TMS-ethers. researchgate.net | Direct analysis of conjugated and free metabolites in urine. nih.gov |

Tracing Metabolic Fates Using Isotopic Labeling Strategies

Isotopic labeling is a powerful technique used to trace the metabolic journey of a compound through a biological system. creative-proteomics.com This is achieved by replacing one or more atoms in the molecule of interest with their stable (non-radioactive) heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). acs.org These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry due to their increased mass.

When a stable isotope-labeled steroid is introduced into a biological system, it follows the same metabolic pathways as the endogenous compound. By analyzing samples over time with MS, researchers can track the appearance of labeled metabolites, thereby elucidating the metabolic pathways and calculating rates of conversion. acs.org This method provides definitive evidence of metabolic transformations.

Another critical application of isotopic labeling in steroid analysis is for quantification. Isotope-labeled versions of the target analytes are used as internal standards in MS-based methods. mdpi.com Because the labeled standard is chemically identical to the analyte, it accounts for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

Furthermore, a specialized technique known as Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is considered the gold standard for distinguishing between endogenous (naturally produced) and exogenous (administered) steroids. wada-ama.org This method measures the ratio of ¹³C to ¹²C in a compound. Since synthetic steroids are typically derived from plant sources with a different ¹³C/¹²C ratio than that of human endogenous steroids, GC-C-IRMS can determine the origin of the detected steroid with high confidence. wada-ama.org

| Isotopic Labeling Strategy | Primary Application | Analytical Technique | Research Finding |

| Labeled Compound as a Tracer | Elucidating metabolic pathways and transformation products. | LC-MS/MS or GC-MS | Follows the labeled atoms through various enzymatic reactions to identify downstream metabolites. |

| Labeled Compound as Internal Standard | Accurate quantification of target metabolites. mdpi.com | LC-MS/MS or GC-MS | Co-analysis with the sample corrects for analytical variability, improving accuracy. |

| Natural Isotope Ratio Analysis | Distinguishing between endogenous and exogenous sources. wada-ama.org | GC-C-IRMS | Measures the ¹³C/¹²C ratio to determine if the steroid is natural or synthetic. |

Molecular Mechanisms of Prenortestosterone: Receptor Binding and Enzymatic Modulation

Receptor Binding Kinetics and Thermodynamics

The biological activity of a steroid like Prenortestosterone is fundamentally dictated by its ability to bind to specific receptor proteins. This interaction is not merely a static event but a dynamic process characterized by specific kinetic rates (association and dissociation) and thermodynamic properties, which collectively determine the strength and duration of the signal transduced. The study of these parameters is crucial for understanding the compound's molecular-level function.

Methodological Frameworks for Receptor Ligand Binding Assays

A variety of sophisticated techniques are employed to quantify the interaction between a ligand, such as this compound, and its receptor targets. These assays are essential for determining key parameters like binding affinity (Kd), receptor density (Bmax), and the kinetics of the binding process. These methods can be broadly categorized into those that use labeled ligands and those that are label-free.

Table 1: Overview of Methodological Frameworks for Receptor-Ligand Binding Assays

| Methodological Class | Specific Technique | Core Principle | Key Information Yielded | References |

| Labeled Ligand Assays | Radioligand Displacement | A labeled ligand of known affinity competes with an unlabeled test compound (e.g., this compound) for receptor binding sites. | Binding affinity (Ki, IC50) of the test compound. | nih.gov |

| Label-Free Technologies | Mass Spectrometry-Based | Direct detection of the ligand-receptor complex, separating it from unbound ligand based on size or affinity, and identifying the ligand via its mass. | Direct confirmation of binding, applicable without modifying the ligand. | oup.comwikipedia.org |

| In Vivo Imaging | PET/MRI | A radiolabeled tracer is administered, and imaging technology tracks its accumulation at receptor-rich sites in a living organism. | Localization of receptor targets, receptor occupancy, and dynamic interactions in a physiological context. | drugbank.comfederalregister.gov |

Radioligand binding assays represent a classic and robust method for characterizing receptor-ligand interactions. researchgate.netusbio.net In a typical competitive binding experiment, a constant concentration of a high-affinity radiolabeled ligand (a "hot" ligand) is incubated with a receptor source, such as a tissue homogenate or cells expressing the receptor. nih.gov Increasing concentrations of the unlabeled test compound ("cold" ligand), like this compound, are added to compete for the binding sites. The amount of radioactivity bound to the receptor decreases as the concentration of the test compound increases. By measuring the concentration of the test compound that displaces 50% of the bound radioligand (the IC50 value), one can calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound for the receptor. drugbank.com Saturation binding studies, where increasing amounts of radioligand are added to determine receptor affinity (Kd) and density (Bmax), are also a cornerstone of this approach. uu.nl

The development of label-free technologies has provided powerful alternatives to traditional radioligand assays, circumventing the need for ligand modification which can sometimes interfere with binding events. oup.compnas.org Among these, affinity selection-mass spectrometry (AS-MS) is particularly notable. In this method, the target receptor is incubated with the test compound or a library of compounds. wikipedia.org The receptor-ligand complexes are then separated from unbound compounds, often using techniques like size-exclusion chromatography. wikipedia.org The bound ligands are subsequently dissociated and identified using mass spectrometry. wikipedia.org This approach allows for the direct confirmation of a binding event to a native molecular target without the potential artifacts introduced by radioactive or fluorescent labels. oup.com

To understand receptor-ligand interactions within the complex environment of a living organism, in vivo imaging techniques such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are utilized. federalregister.govpnas.org PET, often considered the in vivo equivalent of a radioligand binding assay, uses ligands labeled with positron-emitting radioisotopes. Following administration, the PET scanner detects the distribution and accumulation of the radiotracer in tissues, providing quantitative information on receptor location and density. The combination of PET with MRI (hybrid MR-PET) is particularly powerful, as it allows for the simultaneous observation of receptor binding (from PET) and the associated anatomical or functional changes in the tissue (from MRI). drugbank.com This enables the exploration of receptor-ligand interactions and their physiological consequences in real-time. pnas.org

Label-Free Ligand Binding Technologies (e.g., Mass Spectrometry-Based)

Identification and Characterization of Putative Receptor Targets

Research indicates that this compound (also known as 19-nor-5-androstene-3,17-dione) and its isomers may interact with multiple steroid hormone receptors. The primary putative targets are the androgen receptor (AR) and the estrogen receptor (ER).

Estrogen Receptor (ER): One data sheet indicates that the isomer Estr-5(10)-ene-3,17-dione, which is another name for this compound, has a high binding affinity for estrogen receptors in males. uu.nl A broader study on C-19-nor-androstane steroids supports the plausibility of this interaction, noting that the removal of the C-19 methyl group—a defining feature of this compound—facilitates binding to the estradiol (B170435) receptor. nih.gov

Androgen Receptor (AR): While direct binding data for this compound on the AR is limited, it is believed to be a prohormone that is metabolized into a compound capable of activating the androgen receptor, similar to testosterone (B1683101). drugbank.com Studies on its closely related isomer, 19-nor-4-androstenedione (Bolandione), provide strong evidence for this pathway. Receptor binding tests demonstrate that 19-nor-4-androstenedione binds with high selectivity to the AR. researchgate.net However, its potency is attenuated compared to primary androgens. The transactivation of AR-dependent gene expression by 19-nor-4-androstenedione was found to be approximately ten times lower than that of dihydrotestosterone (B1667394) (DHT). researchgate.net This suggests that while the 19-nor-dione structure is compatible with AR binding, it functions as a weaker agonist than DHT.

Table 2: Relative Transactivation Potency at the Androgen Receptor

| Compound | Relative Potency vs. DHT | Receptor Target | Reference |

| Dihydrotestosterone (DHT) | 1 | Androgen Receptor | researchgate.net |

| 19-Nor-4-androstenedione | 0.1 (10x lower than DHT) | Androgen Receptor | researchgate.net |

Table 3: Structure-Activity Relationships for Estrogen Receptor Binding

| Structural Feature | Effect on Binding Affinity to Estrogen Receptor | Reference |

| Removal of C-19-methyl-group | Facilitates binding | nih.gov |

| 3-oxo or 17-oxo-group | Decreases affinity | nih.gov |

| Saturation of A-ring (5α- or 5β-configuration) | Decreases affinity | nih.gov |

| Hydroxyl-groups at C-3β and C-17β with a C-4/5 double bond | High affinity | nih.gov |

Allosteric and Orthosteric Binding Site Analysis

Steroid receptors, like the androgen and estrogen receptors, are transcription factors that are typically activated by the binding of an endogenous ligand to a specific pocket known as the orthosteric site. This binding event induces a conformational change in the receptor, leading to the recruitment of co-regulator proteins and the initiation of gene transcription. The vast majority of natural steroid hormones, and likely their synthetic analogs and precursors like this compound, are thought to exert their primary effects by binding to this orthosteric ligand-binding pocket.

However, the concept of allostery, where a ligand binds to a topographically distinct site on a receptor to modulate its function, is increasingly recognized in nuclear receptors. These allosteric sites, such as the Activation Function-2 (AF-2) and Binding Function-3 (BF-3) surfaces, offer alternative targets for therapeutic intervention. Binding at an allosteric site can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's response to its orthosteric ligand. Allosteric sites are often less conserved across receptor families than orthosteric sites, which can allow for the development of more selective modulators.

While testosterone has been shown to act as an allosteric inhibitor for some enzymes, there is currently no specific research available from the searched sources to indicate whether this compound engages in allosteric binding at the androgen or estrogen receptors. Analysis would require advanced computational modeling and specific biophysical assays designed to detect binding at sites other than the primary ligand pocket.

Lack of Sufficient Data for "this compound" as an Enzyme Modulator

Following a comprehensive search of available scientific literature and research databases, there is insufficient specific information regarding the chemical compound "this compound" to generate the detailed article as requested. The search did not yield specific studies or data concerning its mechanisms of enzyme inhibition, the specific enzymes it may regulate, or its impact on biochemical pathways such as steroidogenesis.

While extensive general information exists on the principles of enzyme modulation—including competitive, non-competitive, mixed, and allosteric inhibition—no research could be found that applies these analyses directly to this compound. Key information required to populate the requested outline, such as kinetic data (K_i, IC₅₀ values), identification of target enzymes, and effects on metabolic pathways, is not available in the public domain based on the search results.

One source peripherally identified "this compound" as a potential enzyme inhibitor in the context of a broader metabolic profile, but provided no mechanistic details. indexcopernicus.com Without dedicated research on its molecular interactions, any article generated on this specific topic would lack the scientific accuracy and depth required by the user's instructions.

Therefore, it is not possible to construct the professional and authoritative article on the "" as outlined. Further research would be needed within the scientific community to characterize the biochemical properties of this specific compound.

Preclinical Metabolic and Biochemical Investigations of Prenortestosterone in Animal Models

Rationales for Employing Animal Models in Prenortestosterone Research

In biomedical research, animal models are indispensable for studying complex biological systems that cannot be replicated in humans for ethical and technical reasons. frontiersin.org They are crucial for understanding disease progression, genetics, and the biological mechanisms of a whole living system. frontiersin.orgoncohemakey.com For a compound like this compound, a steroid derivative, animal models would be essential for elucidating its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and its pharmacodynamic effects before any consideration for human trials. nih.gov

The primary rationale is to gather preclinical data on safety and efficacy. oncohemakey.comnumberanalytics.com Animal models allow researchers to investigate the metabolism of a compound in a complex physiological environment, identifying potential metabolites and their biological activities. nih.govnih.gov Species such as rodents are frequently used due to their genetic and physiological similarities to humans, cost-effectiveness, and the availability of established experimental techniques. frontiersin.orgoncohemakey.com These models help predict how a substance might behave in the human body, providing foundational knowledge for drug development and toxicological assessment. oncohemakey.com

Design and Implementation of In Vivo Metabolic Studies

The design of in vivo metabolic studies is critical for understanding how a compound is processed in the body. biovenic.com These studies typically involve administering the compound to animal models and analyzing biological samples (e.g., plasma, urine, feces, and tissues) to identify and quantify the parent compound and its metabolites. mdpi.com However, no such in vivo metabolic studies for this compound have been documented in the available literature. Generally, the investigation of a steroid's metabolism would involve several types of animal models to understand its effects under various physiological and pathological conditions.

Dietary Manipulation Models for Perturbing Metabolic States

Dietary manipulation in animal models is a common strategy to investigate how different metabolic states influence the metabolism and action of a compound. researchgate.net For instance, high-fat diets are used to induce obesity and insulin (B600854) resistance, creating a metabolic syndrome-like phenotype in rodents. nih.gov Studying a compound like this compound in such a model would help determine if its metabolism or efficacy is altered in conditions of metabolic stress. mdpi.comnih.gov Similarly, ketogenic diets can reprogram steroid metabolism. nih.gov Research on other steroids has shown that diet can significantly impact hormone concentrations and metabolic pathways. nih.gov However, no studies were found that specifically apply dietary manipulation models to investigate the metabolism of this compound.

Genetically Modified Animal Models for Pathway Elucidation

Genetically modified (GM) animal models, such as knockout or transgenic mice, are powerful tools for elucidating the specific enzymes and pathways involved in drug metabolism. bioscientifica.comeuropa.eumedrxiv.org For steroid metabolism, GM models have been crucial in defining the roles of enzymes like cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs). bioscientifica.comnih.gov By knocking out a specific enzyme, researchers can determine its necessity for metabolizing a compound. bioscientifica.com For example, a mouse model lacking a specific CYP enzyme could be used to see if the metabolism of this compound is inhibited, thereby identifying a key enzyme in its metabolic pathway. Despite the utility of this approach, the literature search did not identify any studies using genetically modified animals to elucidate the metabolic pathways of this compound.

Pharmacologically Induced Models for Specific Metabolic Contexts

In addition to genetic and dietary models, pharmacological agents can be used to induce specific metabolic conditions or to probe the function of certain metabolic pathways. nih.gov For instance, drugs can be used to induce a state of hormonal imbalance, such as chemical castration, to study the subsequent metabolic changes and the effects of hormone replacement. oup.com Another approach is to use drugs that inhibit or induce specific metabolic enzymes to understand their role in the metabolism of a test compound. europa.eunih.gov This methodology allows for the investigation of drug-drug interactions and the influence of specific physiological states on compound metabolism. No published research was found describing the use of pharmacologically induced models to study the metabolism of this compound.

Assessment of Molecular and Biochemical Endpoints in Animal Tissues

A critical component of preclinical studies is the assessment of molecular and biochemical endpoints in various tissues to understand a compound's mechanism of action and potential effects. ebi.ac.uknih.gov This involves collecting tissues after administration of the compound and analyzing them for changes in enzyme activity, gene expression, and protein levels.

Tissue-Specific Enzymatic Activity Profiling

The metabolic effects of steroids can be highly tissue-specific, governed by the local expression and activity of metabolizing enzymes. oncohemakey.com Profiling the activity of key steroidogenic enzymes—such as reductases, dehydrogenases, and cytochromes P450—in target tissues like the liver, adipose tissue, muscle, and reproductive organs is crucial. frontiersin.org This can be achieved using techniques like enzyme activity assays on tissue lysates or advanced methods like mass spectrometry imaging to map metabolite distribution within a tissue section. Such analyses would reveal where this compound is metabolized and whether it alters the activity of local enzymes, which in turn could influence local hormone signaling. At present, there are no available data or research findings on the tissue-specific enzymatic activity profiling following the administration of this compound in animal models.

Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite extensive searches of scientific databases and public records, detailed preclinical data on the chemical compound “this compound” are not available in the public domain. As a result, a comprehensive scientific article focusing on its metabolic and biochemical investigations in animal models, as outlined in the user's request, cannot be generated at this time.

The requested article structure, which includes specific subsections on in vivo receptor occupancy, functional readouts, and comprehensive metabolomic analysis, requires access to detailed research findings that have not been published or otherwise made publicly accessible.

General methodologies for the preclinical evaluation of new chemical entities are well-established in the scientific community. These typically involve:

Preclinical Metabolic and Biochemical Investigations: Studies in animal models, such as rodents (rats, mice) and sometimes larger animals (dogs, non-human primates), are conducted to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). mdpi.comnih.govmdpi.com These investigations are crucial for determining the metabolic fate of a substance and identifying its major metabolites. mdpi.comnih.govderangedphysiology.comfrontiersin.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are often employed to analyze biological samples. nih.govnih.gov

In Vivo Receptor Occupancy and Functional Readouts: In vivo receptor occupancy studies aim to determine the extent to which a compound binds to its target receptor in a living organism. biatgroup.com This is often assessed using techniques like positron emission tomography (PET) or by analyzing tissue samples after administration of the compound. Functional readouts are subsequent physiological or behavioral changes observed in the animal model that indicate the compound's effect. inventi.innih.gov These studies are critical for establishing a relationship between target engagement and biological response.

Comprehensive Metabolomic Analysis: Metabolomics studies provide a snapshot of the metabolic changes in an organism in response to a substance. frontiersin.orgsemanticscholar.org By analyzing biological samples like urine, blood, or tissue, researchers can identify biomarkers and understand the broader physiological impact of the compound. nih.gov This involves advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry.

While these are the standard approaches for characterizing a new compound, no specific data from such studies involving "this compound" could be located. The androgen receptor, a likely target for a compound with such a name, is a well-studied nuclear receptor activated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394), playing a key role in regulating gene expression. wikipedia.org The binding affinity of various steroids to this receptor has been a subject of extensive research to develop new therapeutic agents. explorationpub.com

The absence of public information on this compound suggests that it may be a compound in the very early stages of discovery, a proprietary molecule with research data that has not been disclosed, or a substance that is no longer under active investigation. Without access to primary research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Should research on "this compound" be published and enter the public domain in the future, a detailed scientific article as requested could then be compiled.

Advanced Methodologies for the Study of Prenortestosterone

High-Resolution Mass Spectrometry for Quantitative and Qualitative Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the study of prenortestosterone, offering unparalleled sensitivity and specificity for both its identification (qualitative analysis) and measurement (quantitative analysis). eag.comthermofisher.com Techniques such as Quadrupole-Time-Of-Flight (Q-TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, typically with sub-part-per-million (ppm) mass accuracy. eag.com This precision allows for the confident determination of the elemental composition of the parent molecule and its fragments, distinguishing it from other structurally similar steroids. sciex.com

For qualitative analysis, HRMS is used to establish the exact mass of the molecular ion, which is a critical first step in identification. nih.gov Subsequently, tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID) or electron-activated dissociation (EAD), are performed. sciex.com These experiments fragment the molecule in a predictable manner, creating a unique "fingerprint" spectrum that provides definitive structural information. sciex.com

For quantitative analysis, HRMS can be operated in modes like selected ion monitoring (SIM) or multiple reaction monitoring (MRMHR) to measure the abundance of specific ions corresponding to this compound. sciex.combioanalysis-zone.com This approach offers high selectivity and sensitivity, enabling the detection of trace amounts of the compound in complex biological matrices. scioninstruments.comthermofisher.com The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful, coupling the separation capabilities of LC with the detection power of MS. wikipedia.orgnih.gov

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Description | Example Value |

|---|---|---|

| Molecular Formula | The elemental composition of this compound. | C18H26O2 |

| Exact Mass | The calculated monoisotopic mass of the neutral molecule. | 274.1933 |

| Measured m/z of [M+H]+ | The mass-to-charge ratio of the protonated molecular ion, as measured by HRMS. | 275.2006 |

| Key Diagnostic Fragment Ion 1 (m/z) | A characteristic fragment resulting from the loss of a water molecule (H2O). | 257.1899 |

| Key Diagnostic Fragment Ion 2 (m/z) | A characteristic fragment resulting from cleavage within the steroid ring structure. | 109.0648 |

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental technique for the isolation and purification of this compound from complex mixtures, such as reaction products or biological samples. nih.govrotachrom.com The choice of chromatographic method depends on the scale and purpose of the separation. iipseries.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of steroids. purkh.comchromatographytoday.com Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol). chromatographytoday.com this compound, being a relatively nonpolar molecule, is retained on the column and then eluted by increasing the proportion of the organic solvent. Detection is often achieved using a UV detector or, for greater specificity and sensitivity, a mass spectrometer (LC-MS). wikipedia.org

Gas Chromatography (GC) is another powerful technique, especially when coupled with mass spectrometry (GC-MS). scioninstruments.comnih.gov For GC analysis, volatile and thermally stable derivatives of this compound, such as trimethylsilyl (B98337) (TMS) ethers, are often prepared to improve its chromatographic properties. sciex.comthermofisher.com The compound is then vaporized and separated based on its boiling point and interaction with the stationary phase in a long capillary column. scioninstruments.com GC offers very high resolution, allowing for the separation of closely related isomers. nih.gov

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm (UV) |

| Typical Retention Time | ~12.5 minutes |

Advanced Spectroscopic Methods for Definitive Structural Elucidation

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the definitive elucidation of the complete three-dimensional structure of this compound. nih.govebsco.comroutledge.com NMR provides detailed information about the chemical environment of each atom in the molecule. wikipedia.org

¹H NMR (Proton NMR) provides information about the hydrogen atoms in the molecule. wikipedia.org The chemical shift of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. libretexts.org Spin-spin coupling patterns (splitting of signals) reveal which protons are adjacent to one another, allowing for the mapping of the carbon skeleton. wikipedia.org

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate different nuclei and unambiguously piece together the entire molecular structure. wikipedia.orgnumberanalytics.com For instance, HSQC correlates protons with the carbons they are directly attached to, while HMBC shows correlations between protons and carbons over two or three bonds. numberanalytics.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key this compound Nuclei

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 (C=O) | N/A | ~199.5 |

| C-4 | ~5.85 (singlet) | ~124.0 |

| C-5 | N/A | ~168.0 |

| C-17 (CH-OH) | ~3.65 (triplet) | ~81.5 |

| C-18 (CH3) | ~0.80 (singlet) | ~11.2 |

Computational Chemistry and Molecular Modeling for Interaction Prediction

Computational chemistry and molecular modeling are powerful in silico tools used to predict and analyze the interaction of this compound with biological targets, such as nuclear receptors or enzymes. researchgate.netschrodinger.com These methods provide insights into the binding affinity and mode of interaction at the atomic level, guiding further experimental studies. jinr.ru

Molecular docking is a widely used technique to predict the preferred orientation of a ligand (this compound) when bound to a target protein. mdpi.com The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic and van der Waals interactions. researchgate.net This can identify key amino acid residues in the receptor's binding pocket that form hydrogen bonds or hydrophobic interactions with the steroid, which are crucial for binding specificity and affinity. researchgate.net

Molecular dynamics (MD) simulations can further refine these findings. muni.cz MD simulates the movement of every atom in the steroid-receptor complex over time, providing a dynamic view of the binding process and the stability of the interaction. researchgate.net These simulations can help calculate the binding free energy, a more accurate predictor of binding affinity than docking scores alone.

Table 4: Example Molecular Docking Results for this compound with a Hypothetical Receptor

| Parameter | Description | Predicted Value/Residue |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated strength of the interaction. More negative values indicate stronger binding. | -9.5 |

| Hydrogen Bond Interactions | Key amino acid residues forming hydrogen bonds with the 17-hydroxyl group. | Asn-525, His-742 |

| Hydrophobic Interactions | Key amino acid residues forming van der Waals contacts with the steroid's A/B rings. | Leu-345, Met-350, Phe-680 |

Application of Stable Isotope Tracers in Metabolic Flux Analysis

Stable isotope tracers are used to investigate the metabolic fate of this compound in vivo or in vitro. nih.govnih.gov This methodology, often referred to as metabolic flux analysis, involves administering a version of this compound that has been labeled with a heavy, non-radioactive isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govphysoc.org

As the labeled this compound is processed by metabolic enzymes, the heavy isotope is incorporated into its various metabolites. silantes.com By using HRMS or NMR to track the mass and structure of these labeled metabolites, researchers can map out the complete metabolic pathways. ox.ac.uknih.gov For example, identifying a metabolite with a mass two units higher than a known metabolite would suggest it was formed through a dehydrogenation reaction from the labeled precursor.

This technique provides dynamic information that goes beyond simply identifying the final metabolic products. nih.govphysoc.org It allows for the calculation of the rates (or fluxes) of different metabolic reactions, providing quantitative insights into how factors like genetics or co-administered drugs can alter the compound's metabolism. springernature.comcreative-proteomics.com This is crucial for understanding the complete biochemical journey of the compound within a biological system. silantes.com

Future Directions and Interdisciplinary Research Paradigms for Prenortestosterone

Exploration of Novel Biological Sources and Uncharted Metabolic Pathways

The discovery of new biological sources and the elucidation of previously unknown metabolic pathways are fundamental to expanding our understanding of Prenortestosterone. While traditionally associated with specific metabolic routes, recent findings suggest its presence in unexpected biological systems, opening new avenues for research.

One promising area of exploration is the investigation of microbial and plant sources. Recent metabolomic studies have identified this compound in the phytopathogenic fungus Sclerotinia sclerotiorum and the medicinal plant Atractylodes lancea. researchgate.netmdpi.comindexcopernicus.complantsciencejournal.com These discoveries challenge the conventional view of steroid metabolism and suggest that the biosynthetic machinery for this compound may be more widespread in nature than previously thought. The exploration of diverse ecosystems, from marine environments to the soil microbiome, could uncover novel organisms that synthesize or metabolize this compound. nih.gov

Furthermore, the elucidation of uncharted metabolic pathways is crucial. nih.govyoutube.comnsf.govnih.gov Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), are instrumental in identifying and quantifying this compound and its metabolites in complex biological matrices. mdpi.com By tracing the metabolic fate of labeled precursors, researchers can map out novel biotransformation pathways and identify the enzymes responsible for these conversions. This knowledge is not only critical for understanding the endogenous roles of this compound but also for potential biotechnological applications, such as the development of novel biocatalysts for steroid synthesis.

The table below summarizes known and potential sources of this compound, highlighting the expanding scope of its biological origins.

| Category | Specific Source | Implication for Research |

| Fungi | Sclerotinia sclerotiorum researchgate.netindexcopernicus.complantsciencejournal.com | Indicates potential for microbial synthesis and discovery of novel enzymatic pathways. |

| Plants | Atractylodes lancea mdpi.com | Suggests a role in plant secondary metabolism and potential for phytosteroid research. |

| Microbial Consortia | Mixed microbial cultures nih.gov | Highlights the potential for induced production of novel metabolites through microbial interactions. |

Systems Biology Approaches Integrating Multi-Omics Data for Holistic Understanding

To gain a comprehensive understanding of this compound's biological significance, a shift from a reductionist to a holistic, systems-level perspective is necessary. wikipedia.orgisbscience.orgscilifelab.senih.gov Systems biology, which integrates various "omics" data, offers a powerful framework for unraveling the complex interactions of this compound within a biological system. researchgate.netnih.gov

Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide a panoramic view of the cellular and physiological responses to this compound. nih.govevotec.com By correlating changes in gene expression, protein abundance, and metabolite levels, researchers can identify the signaling pathways and regulatory networks modulated by this steroid. For instance, integrating transcriptomic and metabolomic data can reveal how this compound influences gene expression related to its own metabolism or the synthesis of other signaling molecules. nih.gov

The development of predictive models based on multi-omics data is a key goal of systems biology. isbscience.org These models can simulate the dynamic behavior of the metabolic network in response to varying concentrations of this compound, providing insights into its potential roles in health and disease. Such a holistic approach is essential for moving beyond a simple characterization of the compound to understanding its functional context within the intricate web of life. wikipedia.orgisbscience.org

The following table outlines the potential applications of different omics technologies in this compound research:

| Omics Technology | Application in this compound Research |

| Genomics | Identification of genes encoding enzymes involved in this compound metabolism. |

| Transcriptomics | Analysis of gene expression changes in response to this compound exposure. |

| Proteomics | Identification and quantification of proteins that interact with or are regulated by this compound. scilifelab.se |

| Metabolomics | Profiling of this compound and its downstream metabolites to elucidate metabolic pathways. |

Development of Advanced Analytical Platforms for Enhanced Detection and Characterization

Mass spectrometry-based techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are at the forefront of steroid analysis. scilifelab.se These methods offer high selectivity and sensitivity, enabling the identification and quantification of this compound even at low concentrations. Coupling these techniques with advanced separation methods like ultra-high-performance liquid chromatography (UHPLC) further enhances their analytical power. mdpi.com

The table below highlights some of the advanced analytical techniques and their significance in this compound research.

| Analytical Technique | Key Advantages | Application in this compound Research |

| LC-MS/MS | High sensitivity and selectivity | Quantification in biological fluids and tissues. mdpi.com |

| GC-MS | Excellent separation for volatile compounds | Analysis of derivatized this compound and its metabolites. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for confident identification | Structural elucidation of novel metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information | Unambiguous structure determination of this compound and related compounds. nih.gov |

Interdisciplinary Collaborations in Chemical Biology and Structural Biology

The multifaceted nature of this compound research necessitates a departure from siloed approaches and a move towards robust interdisciplinary collaborations. gatech.edunih.govultident.comhanoverresearch.comnih.gov The convergence of chemical biology and structural biology, in particular, holds immense promise for unlocking the secrets of this enigmatic steroid. weizmann.ac.ilnih.govpasteur.frku.dk

Chemical biologists can contribute by synthesizing novel this compound analogs and probes. These tools are invaluable for studying its interactions with proteins and for elucidating its mechanism of action. For example, photo-affinity probes can be used to identify the specific protein targets of this compound within a cell.

Structural biologists, on the other hand, can provide atomic-level insights into how this compound interacts with its molecular partners. nih.govpasteur.frku.dk Techniques such as X-ray crystallography and cryo-electron microscopy can reveal the three-dimensional structure of this compound bound to its receptor or metabolizing enzyme. This information is critical for understanding the basis of its biological activity and for the rational design of molecules that can modulate its function. nih.gov

The synergy between these disciplines can accelerate the pace of discovery. gatech.eduultident.com For instance, the identification of a protein target by chemical biology methods can be followed by structural studies to visualize the interaction, which in turn can guide the synthesis of more potent and selective modulators. Such collaborative efforts are essential for translating fundamental discoveries about this compound into potential therapeutic applications. nih.gov

| Discipline | Contribution to this compound Research |

| Chemical Biology | Synthesis of probes and analogs to study biological function. |

| Structural Biology | Determination of the 3D structures of this compound-protein complexes. nih.govpasteur.frku.dk |

| Computational Chemistry | Molecular docking and dynamics simulations to predict binding interactions. |

| Biochemistry | Characterization of the enzymatic reactions involved in this compound metabolism. |

Q & A

Q. What validation criteria should be met before extrapolating this compound findings from animal models to humans?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.